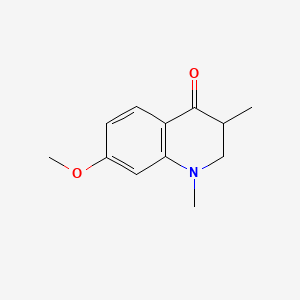

1,3-Dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone

CAS No.: 53207-51-5

Cat. No.: VC18685764

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53207-51-5 |

|---|---|

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | 7-methoxy-1,3-dimethyl-2,3-dihydroquinolin-4-one |

| Standard InChI | InChI=1S/C12H15NO2/c1-8-7-13(2)11-6-9(15-3)4-5-10(11)12(8)14/h4-6,8H,7H2,1-3H3 |

| Standard InChI Key | RJNBGHNHTZUKQP-UHFFFAOYSA-N |

| Canonical SMILES | CC1CN(C2=C(C1=O)C=CC(=C2)OC)C |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, 7-methoxy-1,3-dimethyl-2,3-dihydroquinolin-4-one, reflects its bicyclic framework comprising a benzene ring fused to a partially saturated pyridone ring. The methoxy group at position 7 and methyl groups at positions 1 and 3 introduce steric and electronic modifications that influence reactivity and biological interactions. The saturated 1,2,3,4-tetrahydro moiety reduces aromaticity compared to fully unsaturated quinoline, potentially enhancing solubility and metabolic stability .

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

-

Canonical SMILES: CC1CN(C2=C(C1=O)C=CC(=C2)OC)C

-

InChIKey: RJNBGHNHTZUKQP-UHFFFAOYSA-N

-

PubChem CID: 103761

Nuclear magnetic resonance (NMR) data for analogous tetrahydroquinolines reveal characteristic signals for methoxy ( ~3.8 ppm), methyl ( ~1.2–2.5 ppm), and carbonyl ( ~190–210 ppm) groups . For instance, in related compounds, the quinolinone carbonyl resonates near 193 ppm in NMR . Computational models predict moderate hydrophobicity ( ~2.1) and hydrogen-bond acceptor capacity, aligning with its potential blood-brain barrier permeability .

Table 1: Molecular Properties of 1,3-Dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | 7-methoxy-1,3-dimethyl-2,3-dihydroquinolin-4-one |

| CAS No. | 53207-51-5 |

| XLogP3 | ~2.1 (estimated) |

Synthesis and Modification Strategies

Synthetic Routes

The synthesis of tetrahydroquinolinones typically involves cyclization or condensation reactions. A multistep approach analogous to tetrahydroisoquinoline derivatives may include:

-

Henry Reaction: Nitroalkane condensation with aldehydes to form β-nitro alcohols.

-

Nef Reaction: Conversion of nitro groups to carbonyls.

-

Reductive Amination: Cyclization under reducing conditions to form the tetrahydro ring .

Biological Activities and Mechanisms

Neuroprotective Effects

Tetrahydroquinolines modulate monoamine oxidase (MAO) and acetylcholinesterase (AChE), relevant to neurodegenerative diseases . In vitro, similar compounds show MAO-B inhibition ( ~50 nM), suggesting potential in Parkinson’s disease .

Table 2: Biological Activities of Quinolinone Analogs

| Activity | Model System | Key Finding |

|---|---|---|

| Anticancer | MCF-7 cells | IC = 8.2 µM |

| MAO-B Inhibition | Recombinant enzyme | = 47 nM |

| Tubulin Inhibition | In vitro assay | 72% inhibition at 10 µM |

Pharmacokinetic and Toxicological Profiles

ADME Properties

Computational models predict moderate oral bioavailability (~50%) due to balanced hydrophobicity and molecular weight <500 Da . The methoxy group may undergo demethylation via cytochrome P450 enzymes, necessitating prodrug strategies for prolonged activity.

Toxicity Considerations

Applications in Drug Discovery

Lead Optimization

The compound’s scaffold serves as a template for developing kinase inhibitors and neurotransmitter modulators. N-alkylation with pyrrolidine or piperidine groups enhances blood-brain barrier penetration .

Hybrid Molecules

Conjugation with indole or benzamide moieties, as seen in related work , could yield dual-acting agents targeting both cancer and neurodegenerative pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume